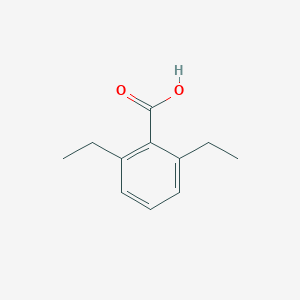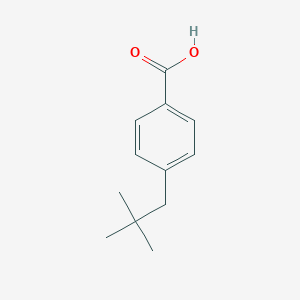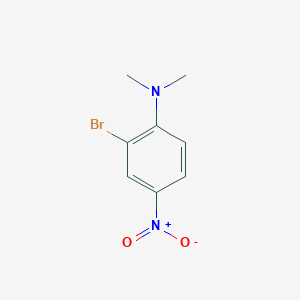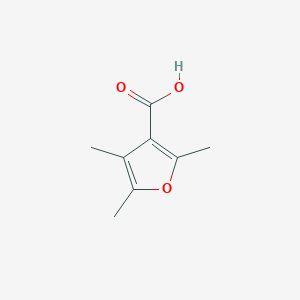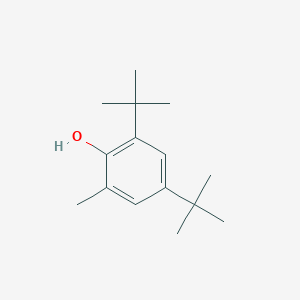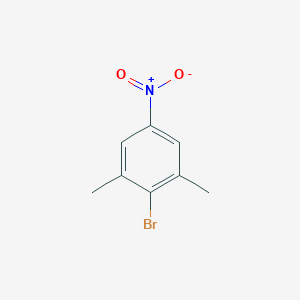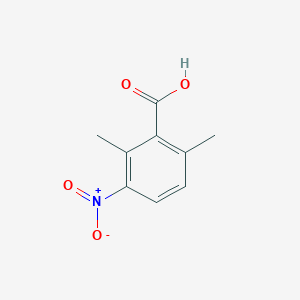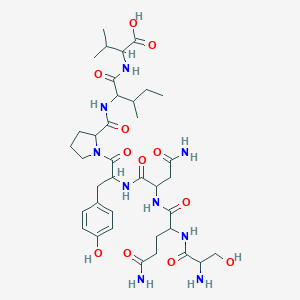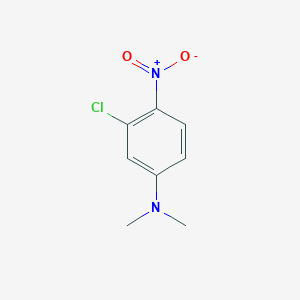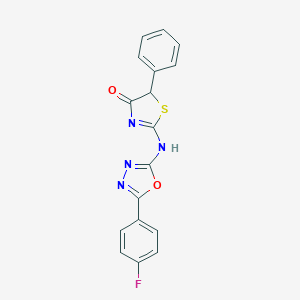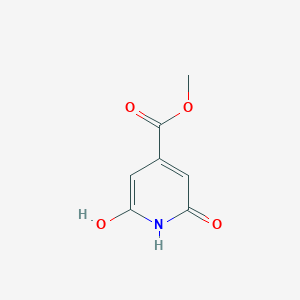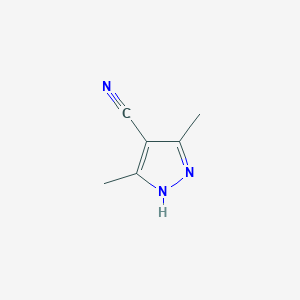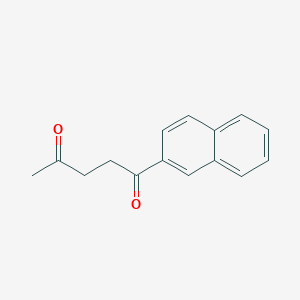
1,4-Pentanedione, 1-(2-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that belongs to the family of diketones. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. In
作用机制
The mechanism of action of 1,4-Pentanedione, 1-(2-naphthalenyl)- is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology.
生化和生理效应
The biochemical and physiological effects of 1,4-Pentanedione, 1-(2-naphthalenyl)- are not well studied. However, it has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
实验室实验的优点和局限性
The advantages of using 1,4-Pentanedione, 1-(2-naphthalenyl)- in lab experiments include its ability to react with various electrophiles to form new compounds. This reaction can lead to the synthesis of various organic compounds that have potential applications in the fields of pharmacology, biochemistry, and physiology. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
未来方向
There are many future directions for the research of 1,4-Pentanedione, 1-(2-naphthalenyl)-. One potential direction is to study its potential applications as an anti-cancer agent. Another potential direction is to study its potential applications as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.
Conclusion:
In conclusion, 1,4-Pentanedione, 1-(2-naphthalenyl)- is a chemical compound that has potential applications in the fields of pharmacology, biochemistry, and physiology. The synthesis of this compound involves the condensation reaction between 2-acetonaphthone and acetylacetone. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. However, further research is needed to better understand the mechanism of action of this compound and its potential applications in the fields of pharmacology, biochemistry, and physiology.
合成方法
The synthesis of 1,4-Pentanedione, 1-(2-naphthalenyl)- involves the condensation reaction between 2-acetonaphthone and acetylacetone. The reaction is carried out in the presence of sodium ethoxide as a catalyst. The product is then purified through recrystallization to obtain a pure form of 1,4-Pentanedione, 1-(2-naphthalenyl)-.
科学研究应用
1,4-Pentanedione, 1-(2-naphthalenyl)- has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been found to have potential applications in the fields of pharmacology, biochemistry, and physiology. This compound has been used to synthesize various derivatives that have shown potential as anti-cancer agents, anti-inflammatory agents, and anti-viral agents.
属性
CAS 编号 |
123183-98-2 |
|---|---|
产品名称 |
1,4-Pentanedione, 1-(2-naphthalenyl)- |
分子式 |
C15H14O2 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-naphthalen-2-ylpentane-1,4-dione |
InChI |
InChI=1S/C15H14O2/c1-11(16)6-9-15(17)14-8-7-12-4-2-3-5-13(12)10-14/h2-5,7-8,10H,6,9H2,1H3 |
InChI 键 |
LDLFCZYWHIIMJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
规范 SMILES |
CC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



